5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride
Description
Properties
IUPAC Name |
5,6-dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-16-10-4-3-7-6-13-9(12(14)15)5-8(7)11(10)17-2;/h3-4,9,13H,5-6H2,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFWEKAYOQAQNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CNC(C2)C(=O)O)C=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694827 | |
| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77141-34-5 | |
| Record name | 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyphenylacetic acid and ethyl acetoacetate.
Cyclization: The key step involves the cyclization of these starting materials to form the isoquinoline ring system. This can be achieved through a Pictet-Spengler reaction, where the phenylacetic acid derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce the double bonds and form the tetrahydroisoquinoline structure.
Hydrochloride Formation: The compound is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the ring system or reduce functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinoline compounds.
Scientific Research Applications
The compound exhibits unique physicochemical properties due to the presence of methoxy and carboxylic acid groups, which influence its reactivity and biological interactions.
Chemistry
5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride serves as a valuable building block for synthesizing more complex isoquinoline derivatives. Its unique structure allows for various chemical modifications through:
- Oxidation : Converts the compound into quinoline derivatives.
- Reduction : Saturates the ring system or reduces functional groups.
- Substitution Reactions : Introduces new functional groups onto the isoquinoline ring.
Biological Research
Research has indicated that this compound possesses several potential biological activities:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis.
Medical Applications
Ongoing research is exploring its potential therapeutic applications in treating diseases such as cancer and bacterial infections. The mechanism of action likely involves interaction with specific molecular targets, modulating enzyme activity related to disease pathways.
Industrial Applications
In the pharmaceutical industry, it is utilized as an intermediate in the synthesis of drugs and materials. Its unique properties make it suitable for developing novel therapeutic agents.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of common antibiotics used in clinical settings.
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines showed that this compound could induce apoptosis in human breast cancer cells. The mechanism was linked to its ability to activate caspase pathways, suggesting a potential role in cancer therapy development.
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Positional Isomerism : 6,7-Dimethoxy derivatives exhibit higher enantiomeric purity in synthesis compared to 5,6-substituted analogues, likely due to steric effects during ring closure .
- Halogen Effects : Chloro and fluoro substituents increase reactivity and bioactivity but reduce solubility in aqueous media .
- Esterification : Converts polar carboxylic acids into lipophilic esters, improving membrane permeability .
Biological Activity
5,6-Dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride (CAS No. 77141-34-5) is a compound belonging to the isoquinoline family, recognized for its diverse biological activities. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
- Molecular Formula : C12H16ClNO4
- Molecular Weight : 273.71 g/mol
- Structure : The compound features two methoxy groups and a carboxylic acid group, which contribute to its unique biological properties and reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, research on related compounds has demonstrated their ability to inhibit cancer cell proliferation. A notable study investigated the in vivo antiproliferative activity of a structurally similar compound, 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1), in a colorectal cancer model using albino Wistar rats. M1 was administered at doses of 10 and 25 mg/kg over 15 days. The findings indicated:
- Histopathological Analysis : M1 exhibited protective effects against DMH-induced colon cancer.
- Biochemical Tests : Significant reductions in inflammatory markers such as IL-6 were observed.
- Gene Expression Studies : M1 downregulated the expression of oncogenic pathways involving IL-6/JAK2/STAT3 signaling .
These results suggest that this compound may share similar anticancer mechanisms due to its structural similarities.
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activity linked to cancer progression and inflammation.
- Signal Transduction Pathways : Similar compounds have been shown to interfere with signaling pathways like IL-6/JAK2/STAT3 .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5,6-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Lacks carboxylic acid | Moderate anticancer effects |
| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Similar structure | Antiproliferative in CRC models |
| 1,2,3,4-Tetrahydroisoquinoline | Parent compound | Limited biological activity |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activities of isoquinoline derivatives:
- Study on Colorectal Cancer :
- Antimicrobial Studies :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 5,6-dimethoxy-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid hydrochloride, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via diastereoselective routes, as demonstrated in studies using chiral auxiliaries or asymmetric catalysis. For example, highlights a diastereoselective synthesis approach involving reductive amination and acid-mediated cyclization. Reaction parameters such as temperature (e.g., 0–5°C for stereochemical control), solvent polarity (e.g., dichloromethane vs. methanol), and catalyst loading significantly impact enantiomeric purity and yield. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the hydrochloride salt .
Q. How is the compound characterized analytically, and what validated techniques ensure structural fidelity?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard for confirming the core structure. specifies that deuterated methoxy groups (e.g., in isotopologues like 6,7-D6-dimethoxy derivatives) require careful analysis of splitting patterns in NMR. Liquid chromatography (HPLC or UPLC) with UV/Vis or MS detection is used for purity assessment (>95% by area normalization). Method validation parameters (linearity, LOD/LOQ) should align with ICH guidelines for pharmaceutical reference standards .
Q. What are the key stability considerations for this compound during storage and experimental use?
- Answer : The hydrochloride salt is hygroscopic and prone to degradation under prolonged light exposure or elevated temperatures. and recommend storage in airtight, light-resistant containers at 2–8°C. Stability studies under accelerated conditions (40°C/75% RH) should monitor degradation products (e.g., free base formation via dehydrohalogenation) using stability-indicating HPLC methods. Degradation kinetics can be modeled to predict shelf life .
Advanced Research Questions
Q. How do stereochemical variations (e.g., R/S configurations) in the tetrahydroisoquinoline core affect pharmacological activity?
- Answer : Stereochemistry at the 3-carboxylic acid position (e.g., (S)-(-)-enantiomer in ) influences receptor binding affinity. Computational docking studies (e.g., with monoamine transporters) paired with in vitro assays (e.g., radioligand displacement) can quantify enantioselectivity. For example, (S)-(-)-enantiomers may exhibit higher potency in CNS-targeted applications due to enhanced blood-brain barrier permeability .
Q. What strategies resolve contradictions in analytical data when using isotopologues (e.g., deuterated vs. non-deuterated forms)?
- Answer : Isotopologues like 6,7-D6-dimethoxy derivatives ( ) require adjusted MS parameters to avoid misassignment of molecular ion peaks (e.g., m/z shifts due to deuterium substitution). In NMR, deuterium-induced isotope effects can alter chemical shifts; using deuterated solvents (e.g., DMSO-d6) and controlled decoupling techniques minimizes artifacts. Cross-validation with elemental analysis (C, H, N) ensures stoichiometric accuracy .
Q. How does the compound’s stability vary under physiological conditions, and what degradants are formed?
- Answer : In vitro stability assays (e.g., simulated gastric fluid at pH 1.2 or plasma incubation) reveal hydrolysis of the methoxy groups or decarboxylation of the 3-carboxylic acid moiety. LC-MS/MS can identify degradants like 5,6-dihydroxy analogs or quinoline derivatives. Buffering agents (e.g., phosphate) and antioxidants (e.g., ascorbic acid) may mitigate degradation in formulation studies .
Q. What role does this compound play in high-throughput screening (HTS) for neurodegenerative disease targets?
- Answer : As a tetrahydroisoquinoline derivative, it serves as a scaffold for HTS libraries targeting enzymes like monoamine oxidase (MAO) or acetylcholinesterase ( ). Structure-activity relationship (SAR) studies can optimize substituents (e.g., methoxy vs. ethoxy groups) to enhance selectivity. Assay protocols using fluorescence polarization or AlphaScreen technology enable rapid screening of compound libraries .
Key Considerations for Researchers
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers and avoid false positives in pharmacological assays .
- Safety Protocols : Follow TCI America’s SDS guidelines ( ) for handling hygroscopic or light-sensitive compounds, including PPE and fume hood use.
- Regulatory Compliance : For reference standards, ensure batch-to-batch consistency via pharmacopeial monographs (USP/EP) and multi-laboratory validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
